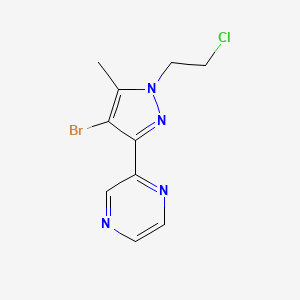

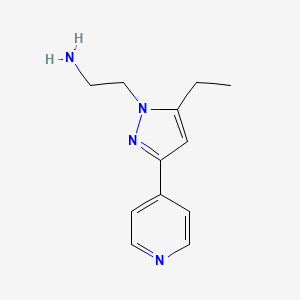

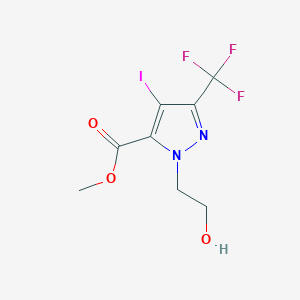

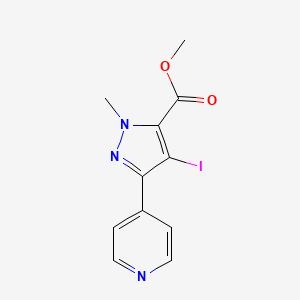

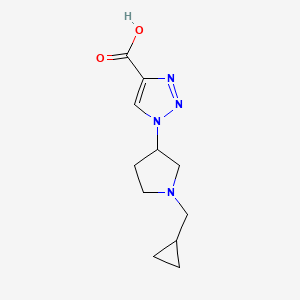

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Overview

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .

Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Chemical Reactions Analysis

Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 1-Methyl-3-pyrrolidinecarboxylic acid is C6H11NO2 .

Scientific Research Applications

-

- Application : Pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

- Results : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .

-

Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones

- Application : The research focused on the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .

- Method : The paper presents the synthesis and investigation of pharmacological properties of new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives .

- Results : The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .

-

Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

- Application : Pyrrolone and Pyrrolidinone derivatives have various biological uses .

- Method : The review discusses the synthesis and biological properties of Pyrrolone and Pyrrolidinone derivatives .

- Results : The derivatives have shown antimicrobial, anticancer, anti-inflammatory, antidepressant, and anti-HCV activity .

-

- Application : Silica nanoparticles have been used for various applications including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

- Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .

- Results : The surface modification step on the various properties of the silica surface has been demonstrated .

-

1,2,3-Triazole-Fused Pyrazines and Pyridazines

- Application : These heterocycles have been used in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

- Method : The synthesis of these heterocycles involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- Results : Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity, have been incorporated into polymers for use in solar cells, and have demonstrated BACE-1 inhibition .

-

Plasma Irradiation in Tendon Repair

- Application : Plasma irradiation has been used to accelerate tendon repair .

- Method : The Achilles tendon of lab rats was ruptured and then sutured. For one group of rats, the sutured area was exposed to plasma irradiation .

- Results : The study showed that plasma irradiation can accelerate tendon repair .

-

Polypropylene Research and Application

- Application : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years, focusing on the demand for next-generation polymers .

- Method : The incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges .

- Results : The versatile applications of PP across sectors like biomedical, automotive, aerospace, and air/water filtration are highlighted .

-

Catalytic Synthesis of 1,2,3-Triazoles

- Application : 1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry .

- Method : The review summarizes the progress achieved in their synthesis from 2015 to today, with particular emphasis on the development of new catalytic and eco-compatible approaches .

- Results : The main developments that involved such branch of chemistry have been based on the preparation of diverse compounds with an eye on the regioselectivity .

-

- Application : Single-atom catalysts have stronger activity and higher stability and selectivity in a CO oxidation reaction .

- Method : The catalyst has a loading of 0.17 wt% and it has a specific reaction rate of 0.435 molcoh −1 21 gPt −1 at a reaction temperature of 27 °C .

- Results : This research laid the foundation for the development of single-atom catalysts .

Future Directions

properties

IUPAC Name |

1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-3-4-14(6-9)5-8-1-2-8/h7-9H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFGRSRXHVHJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(C2)N3C=C(N=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.